molecular formula C11H16N2O B123242 N-tert-Butyl-3-methylpyridine-2-carboxamide CAS No. 32998-95-1

N-tert-Butyl-3-methylpyridine-2-carboxamide

Cat. No. B123242
CAS RN: 32998-95-1
M. Wt: 192.26 g/mol
InChI Key: XYBOIZQGIVYRFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-tert-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, a related compound to N-tert-Butyl-3-methylpyridine-2-carboxamide, was achieved with an 82% yield through the treatment of N-tert-butoxycarbonyl-( rho-hydroxy)benzhydrylamine with excess sodium iodoacetate under alkaline conditions. This compound was found to be a suitable handle for the solid-phase synthesis of peptide alpha-carboxamides, demonstrating stability and resistance to acidolysis in 50% TFA/CH2Cl2. The cleavage of glycinamide from the Gly-handle-resin was achieved with 92% efficiency upon treatment with HF:anisole at 0 degrees .

Molecular Structure Analysis

The molecular structure of a related compound, (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was characterized by X-ray crystallographic analysis, revealing a monoclinic space group and intramolecular hydrogen bonds that stabilize the structure. The distances and angles of these hydrogen bonds were precisely measured, indicating a stable molecular conformation .

Chemical Reactions Analysis

In the synthesis of N-tert-butyl-N'-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl]hydrazine, a related compound, the reaction involved the use of chloroformate ethyl ester and N'-tert-butyl-N-(2,4-dichlorobenzoyl) hydrazine in the presence of triethylamine. The resulting crystal structure was a dimer linked by intermolecular hydrogen bonds, demonstrating the potential for complex formation in related chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, a compound with a similar tert-butyl group, were analyzed using multinuclear NMR and FTIR spectroscopy. The crystal structure revealed a hexameric chain formation due to intermolecular hydrogen bonding, with disorder mainly caused by the rotation of the tert-butyl groups. This suggests that compounds with tert-butyl groups may exhibit significant conformational flexibility and potential for intermolecular interactions .

In the context of N-tert-butanesulfinyl imines, these compounds are versatile intermediates for the asymmetric synthesis of amines, indicating that the tert-butyl group can serve as a powerful chiral directing group and can be readily cleaved after nucleophilic addition. This highlights the tert-butyl group's role in facilitating chemical transformations and enhancing enantioselectivity .

Lastly, the crystal structure of O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine showed that the tert-butoxycarbonyl group adopts a trans-trans conformation, and the presence of N-methylation influences peptide conformation. This suggests that modifications to the tert-butyl group can have significant effects on the overall molecular conformation .

Scientific Research Applications

Chemical Reactivity and Synthesis Applications

N-tert-Butyl-3-methylpyridine-2-carboxamide shows interesting reactivity in chemical synthesis. It undergoes deprotonation at C3 with stoichiometric amounts of PriMgCl or Bu2Mg in THF under reflux, leading to the formation of 2,3-disubstituted pyridines with useful carboxylic acid- or amino-derived functions at C2 (Bonnet et al., 2001). This reactivity can be crucial for developing new synthetic pathways in organic chemistry.

Quantum-Chemical Studies

Quantum-chemical calculations, specifically PM6 approximation, have been used to study the properties of similar compounds, including those with tert-butyl groups. These studies help in predicting the structure and properties of solvated structures of such compounds, which is vital for understanding their behavior in biological environments (Volod’kin et al., 2011), (Volod’kin et al., 2013).

Applications in Fluorescence and Photophysics

N-tert-Butylpyrene-1-carboxamide, a related compound, has been used to create new pyrenyl fluorophores. These compounds display fluorescence in solution and in the solid state, indicating potential applications in photophysics and material science (Wrona-Piotrowicz et al., 2016).

properties

IUPAC Name

N-tert-butyl-3-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8-6-5-7-12-9(8)10(14)13-11(2,3)4/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBOIZQGIVYRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420182
Record name N-tert-Butyl-3-methylpyridine-2-carboxamide
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Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-Butyl-3-methylpyridine-2-carboxamide

CAS RN

32998-95-1
Record name N-(1,1-Dimethylethyl)-3-methyl-2-pyridinecarboxamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-tert-Butyl-3-methylpicolinamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-tert-Butyl-3-methylpyridine-2-carboxamide
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Record name N-tert-butyl-3-methylpicolinamide
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Record name N-tert-butyl-3-methylpyridine-2-carboxamide
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Synthesis routes and methods I

Procedure details

Suspend 2-cyano-3-methyl pyridine (400 g) in t-butanol (800 mL) and heat to 70° C. Add concentrated H2SO4 (400 mL) dropwise over 45 minutes. Maintain the temperature at 75° C., until the reaction is complete, and for an additional 30 minutes. Dilute the mixture with water (400 mL), charge with toluene (600 mL) and bring to pH 10 with concentrated aqueous ammonia. Maintain the temperature at 50°-55° C. during the work up. Separate the toluene phase, and reextract the aqueous layer. Combine toluene phases and wash with water. Remove the toluene to yield the title compound N-(1,1-dimethylethyl)-3-methyl-2-pyridine carboxamide, as an oil, from which solid product is crystallized. (Yield 97%, as determined by an internal standard assay with gas chromatography).
Quantity
400 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
800 mL
Type
solvent
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Suspend 2-cyano-3-methyl pyridine (400 g) in t-butanol (800 mL) and heat to 70° C. Add concentrated sulphuric acid (400 mL) dropwise over 45 minutes. Maintain the temperature at 75° C., until the reaction is complete, and for an additional 30 minutes. Dilute the mixture with water (400 mL), charge with toluene (600 mL) and bring to pH 10 with concentrated aqueous ammonia. Maintain the temperature at 50°-55° C. during the work up. Separate the toluene phase, and reextract the aqueous layer. Combine toluene phases and wash with water. Remove the toluene to yield the title compound N-(1,1-dimethylethyl)-3-methyl-2-pyridine carboxamide, as an oil, from which solid product is crystallized. (Yield 97%, as determined by an internal standard assay with gas chromatography).
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
800 mL
Type
solvent
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

2-cyano-3-methyl pyridine (400 g) is suspended in t-BuOH (800 mL) and the mixture heated to 70° C. Concentrated sulphuric acid (400 mL) is added dropwise over 45 minutes. The reaction is complete after a further 30 minutes at 75° C. The mixture is then diluted with water (400 mL), charged with toluene (600 mL) and brought to pH 10 with concentrated aqueous ammonia. The temperature is kept at 50°-55° C. during the work up. The toluene phase is separated, the aqueous layer reextracted and the combined toluene phases are washed with water. Removal of the toluene yields an oil, N-(1,1-dimethylethyl)-3-methyl-2-pyridine carboxamide, from which solid product may crystallize. Product yield of 97% is determined by internal standard assay on gas chromatograph.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
800 mL
Type
solvent
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

Suspend 2-cyano-3-methyl pyridine (400 g) in t-butanol (800 mL) and heat to 70° C. Add concentrated H2SO4 (400 mL) dropwise over 45 minutes. Maintain the temperature at 75° C., until the reaction is complete, and for an additional 30 minutes. Dilute the mixture with water (400 mL), charge with toluene (600 mL) and bring to pH 10 with concentrated aqueous ammonia. Maintain the temperature at 50°-55° C. during the work up. Separate the toluene phase, and reextract the aqueous layer. Combine toluene phases and wash with water. Remove the toluene to yield the title compound N-(1,1-dimethylethyl)-3-methyl-2-pyridine carboxamide, as an oil, from which solid product is crystallized. (Yield 97%, as determined by an internal standard assay with gas chromatography).
Quantity
400 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
800 mL
Type
solvent
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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